1-(4-Ethylphenyl)hexan-1-amine hydrochloride
Overview
Description
1-(4-Ethylphenyl)hexan-1-amine hydrochloride (EPH-HCl) is an organic compound that is widely used in the scientific and medical fields. It is a white powder that is soluble in water and has a molecular weight of 193.71 g/mol. EPH-HCl has a variety of applications in the scientific and medical fields, including its use as a pharmaceutical intermediate, an analytical reagent, and a laboratory reagent.
Scientific Research Applications
Organic Synthesis and Characterization
- The synthesis and characterization of cyclotriphosphazene derivatives involving reactions with various amines demonstrate a methodology that could be applicable to the functionalization or derivatization of compounds similar to "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" (Öztürk et al., 2013).
Catalysis and Polymerization
- Chromium complexes chelated by amine ligands were synthesized and tested for their catalytic properties in ethylene homo- and co-polymerization, a process potentially relevant for the development of new materials or chemical intermediates involving "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" (Song et al., 2019).
Corrosion Inhibition
- Amine derivative compounds were investigated as corrosion inhibitors for mild steel in HCl medium, an application area that could be explored with "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" for its potential as a corrosion inhibitor (Boughoues et al., 2020).
Solvent Effects and Ionic Liquids
- Studies on solvent effects, particularly using ionic liquids, provide insights into how "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" might interact in different solvent environments, affecting reaction outcomes and stability (Keaveney et al., 2018).
properties
IUPAC Name |
1-(4-ethylphenyl)hexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13;/h8-11,14H,3-7,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGPTMRFOLKFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)hexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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